REACTION_CXSMILES
|
[Cl-:1].[Cl-].[Cl-].[Al+3].[Cl:5][C:6]1[C:7](Cl)=[C:8]([Cl:12])[CH:9]=[CH:10][CH:11]=1>C(O)=O>[Cl:12][C:8]1[CH:9]=[C:10]([Cl:1])[CH:11]=[C:6]([Cl:5])[CH:7]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=CC1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
has initially been introduced
|
Type
|
TEMPERATURE
|
Details
|
the mixture in the reactor is warmed to the desired temperature in the absence of moisture
|
Type
|
FILTRATION
|
Details
|
by filtering it off from the catalyst
|
Type
|
WASH
|
Details
|
washing the residue neutral with water
|
Type
|
DISTILLATION
|
Details
|
distilling the filtrate in the customary manner
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=CC(=C1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |